molecular formula C25H45N3O5 B021750 N(4)-Hexadecyl-1-arabinofuranosylcytosine CAS No. 103426-87-5

N(4)-Hexadecyl-1-arabinofuranosylcytosine

Cat. No.: B021750
CAS No.: 103426-87-5
M. Wt: 467.6 g/mol
InChI Key: GOWMBYUZXIZENX-CAUSLRQDSA-N
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Description

N(4)-Hexadecyl-1-arabinofuranosylcytosine (CAS 103426-87-5) is a chemically modified derivative of cytarabine (1-β-D-arabinofuranosylcytosine, ara-C), a well-established antineoplastic agent. Its molecular formula is C₂₅H₄₅N₃O₅, and it features a hexadecyl (C₁₆) alkyl chain attached to the N(4) position of the cytosine base .

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMBYUZXIZENX-CAUSLRQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908376
Record name 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103426-87-5
Record name N(4)-Hexadecyl-1-arabinofuranosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lipid Composition and Drug Loading

NHAC’s lipophilic hexadecyl chain facilitates its integration into lipid bilayers, enabling stable encapsulation within liposomes. Key formulation parameters include:

  • Lipid Selection : Phosphatidylcholine (PC) and cholesterol are commonly used to enhance membrane stability and drug retention.

  • Drug-to-Lipid Ratio : Optimized ratios (e.g., 1:10 w/w) balance drug loading efficiency with liposome integrity.

  • Hydration Medium : Phosphate-buffered saline (PBS, pH 7.4) ensures compatibility with biological systems while maintaining drug stability.

Table 1: Representative Liposomal Formulation Parameters for NHAC

ParameterValue/RangeImpact on Formulation
Lipid CompositionPC:Cholesterol (7:3)Enhances membrane fluidity
Drug Loading MethodPassive encapsulationAchieves 85–90% efficiency
Particle Size80–120 nmOptimizes tumor targeting

Stability and Drug Release Profiles

Resistance to Enzymatic Degradation

NHAC’s hexadecyl moiety confers resistance to deamination, a major metabolic pathway for ara-C. Comparative studies in plasma and liver microsomes show:

  • Plasma Deamination : NHAC degradation rates are 42× slower than ara-C.

  • Hepatic Metabolism : Arabinofuranosyluracil formation is reduced 10× compared to ara-C.

In Vitro Release Kinetics

Liposomal NHAC exhibits sustained release profiles, with <15% drug leakage over 72 hours in serum-containing media. This contrasts sharply with free ara-C, which is rapidly cleared (<2-hour half-life).

Cellular Uptake Mechanisms

Table 2: Comparative Cellular Pharmacokinetics of NHAC vs. Ara-C

ParameterNHACAra-C
Intracellular Half-Life4.8× longer1× (baseline)
dCyd Kinase DependenceNot requiredRequired
IC50 (HL-60 Cells)40 μM (liposomal)0.1 μM (free)

Cytotoxicity and Resistance Profiles

Activity in Ara-C-Resistant Models

NHAC retains efficacy in ara-C-resistant HL-60 cells, with only a 1.6× increase in IC50 compared to sensitive lines. This contrasts with ara-C, which shows >100× reduced potency in resistant cells.

Mechanisms of Action

While NHAC inhibits DNA synthesis like ara-C, its prolonged intracellular retention and unique metabolism suggest additional pathways:

  • Delayed Ara-CTP Formation : Peak levels occur at 24 hours vs. 2–4 hours for ara-C.

  • Apoptosis Induction : Caspase-3 activation is observed at lower concentrations than ara-C.

Industrial-Scale Production Challenges

Scalability of Liposomal Processes

Industrial translation faces hurdles such as:

  • Batch Consistency : Ensuring uniform particle size distribution (±10% variation).

  • Sterilization Methods : Lyophilization preserves stability but requires specialized equipment.

Regulatory Considerations

Liposomal NHAC must meet stringent criteria for:

  • Drug Leakage : <5% during storage.

  • Endotoxin Levels : <0.25 EU/mg .

Chemical Reactions Analysis

Types of Reactions

N(4)-Hexadecyl-1-arabinofuranosylcytosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hexadecyl chain or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the hexadecyl chain or the sugar moiety.

    Reduction: Reduced forms of the cytosine base or the hexadecyl chain.

    Substitution: Substituted derivatives with various functional groups attached to the hexadecyl chain or the sugar moiety.

Scientific Research Applications

Chemical Properties and Mechanism of Action

NHAC is characterized by its long alkyl chain, which enhances its lipophilicity and cellular uptake compared to other nucleoside analogs. The compound is a derivative of arabinofuranosylcytosine (ara-C), a well-known chemotherapeutic agent. The addition of the hexadecyl group significantly alters its pharmacological profile, leading to distinct mechanisms of action.

  • Enhanced Cellular Uptake : The alkyl side chain facilitates the incorporation of NHAC into cell membranes, improving its bioavailability in cancerous tissues.
  • Mechanism Differentiation : Studies indicate that NHAC operates through mechanisms differing from those of traditional ara-C, potentially involving altered interactions with DNA and RNA synthesis pathways .

Antitumor Activity

NHAC has demonstrated significant antitumor activity in various preclinical models:

  • Leukemia : Research shows that NHAC exhibits high efficacy against L1210 murine leukemia cells. Liposome-incorporated NHAC formulations have been particularly effective, suggesting that encapsulation enhances its therapeutic potential .
Study TypeModel UsedResult
In vitroL1210 leukemiaHigh cytotoxicity with liposome delivery
PharmacokineticsMiceDifferent action mechanisms than ara-C

Liposomal Formulations

The incorporation of NHAC into liposomal systems has been explored to improve drug delivery:

  • Stability and Solubility : NHAC can be combined with matrix lipids to form stable liposome dispersions, enhancing solubility in aqueous environments and allowing for sustained release .
Formulation TypeCharacteristicsAdvantages
Liposome-encapsulated NHACIncreased stabilityEnhanced cellular uptake and reduced systemic toxicity

Case Study 1: Efficacy in Murine Models

A study evaluated the effectiveness of NHAC in treating murine models of leukemia. The results indicated a marked reduction in tumor size and increased survival rates among treated mice compared to controls. This underscores the potential of NHAC as a promising candidate for further clinical development.

Case Study 2: Pharmacological Profiles

In pharmacological studies, NHAC was shown to exhibit different metabolic pathways compared to ara-C. This differentiation suggests that NHAC could be used in combination therapies to overcome resistance seen with traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

N(4)-Hexadecyl-1-arabinofuranosylcytosine differs from ara-C (Fig. 1) by the addition of a hydrophobic hexadecyl chain, which significantly increases its molecular weight (487.64 g/mol vs. 243.22 g/mol for ara-C) and reduces aqueous solubility. In contrast, ara-C is a hydrophilic nucleoside analog with a free N(4) amine group, enabling rapid distribution in plasma but requiring active transport for cellular entry .

Property N(4)-Hexadecyl-ara-C ara-C ara-ATP
Molecular Formula C₂₅H₄₅N₃O₅ C₉H₁₃N₃O₅ C₁₀H₁₆N₅O₁₂P₃
Key Modification N(4)-hexadecyl None (parent compound) Arabinose-adenine triphosphate
Solubility Lipophilic Hydrophilic Hydrophilic
Storage -80°C Room temperature -20°C

Mechanism of Action

Both N(4)-Hexadecyl-ara-C and ara-C require intracellular phosphorylation to their active triphosphate forms (ara-CTP) to inhibit DNA polymerase, thereby blocking DNA synthesis . However, structural differences influence their metabolic pathways:

  • ara-C : Relies on deoxycytidine kinase (dCK) for initial phosphorylation, a rate-limiting step often compromised in drug-resistant leukemias .
  • However, steric hindrance from the alkyl group could reduce phosphorylation efficiency .
  • ara-ATP (9-β-D-arabinofuranosyladenine triphosphate): Inhibits both DNA polymerase and ribonucleotide reductase, a dual mechanism absent in ara-C derivatives .

Pharmacokinetics and Cellular Accumulation

  • N(4)-Hexadecyl-ara-C : Lipophilicity may prolong half-life and enhance passive diffusion into cells, reducing reliance on nucleoside transporters. However, its instability at higher temperatures necessitates stringent storage conditions .
  • ara-ATP : Rapidly degraded in plasma, requiring continuous infusion for sustained activity .

Efficacy and Toxicity

  • ara-C : Displays a steep dose-response curve in marrow suppression, with tumor regression observed in 10–38% of patients depending on infusion duration . Dose-limiting toxicities include granulocytopenia and thrombocytopenia .
  • The compound’s research-grade designation highlights unresolved toxicity concerns .
  • ara-ATP: Broader toxicity profile due to ribonucleotide reductase inhibition, causing severe anemia and immunosuppression .

Biological Activity

N(4)-Hexadecyl-1-arabinofuranosylcytosine (HAC) is a synthetic nucleoside derivative that has garnered attention for its potential antitumor activity. This article explores the biological activity of HAC, focusing on its mechanisms of action, efficacy in various cancer models, and implications for drug delivery systems.

Chemical Structure and Properties

HAC is characterized by a hexadecyl alkyl chain attached to the N(4) position of the cytosine base. This lipophilic modification enhances its membrane permeability and cellular uptake, making it a promising candidate for cancer therapy. The compound exhibits significant resistance to deamination, a common metabolic pathway that deactivates many nucleoside analogs, thereby prolonging its therapeutic effects in vivo .

The biological activity of HAC primarily involves:

  • Cellular Uptake : HAC's lipophilic nature facilitates its incorporation into cellular membranes. Studies indicate that it can be effectively delivered via liposomes or low-density lipoproteins (LDL), enhancing its uptake in tumor cells compared to normal cells .
  • Cytotoxicity : In vitro studies have demonstrated that HAC exhibits potent cytotoxic effects against various cancer cell lines, including Daudi lymphoma cells and L1210 murine leukemia cells. The IC50 values for HAC vary depending on the delivery method; for instance, liposomal formulations showed an IC50 of approximately 40 μM, while LDL-mediated delivery resulted in an IC50 of about 160 μM .
  • Mechanistic Insights : Research suggests that HAC may exert its antitumor effects through multiple pathways, including the induction of apoptosis and inhibition of DNA synthesis. The exact mechanisms remain under investigation, with some studies indicating potential interactions with cellular signaling pathways that regulate cell growth and survival .

Efficacy in Preclinical Models

HAC has been evaluated in several preclinical models to assess its antitumor efficacy:

StudyModelFindings
Koller-Lucae et al. (1999)Daudi lymphoma cellsDemonstrated receptor-mediated uptake via LDL; cytotoxicity enhanced by liposomal formulation .
Schwendener et al. (2002)L1210 murine leukemiaShowed significant antitumor activity with reduced hydrolysis compared to traditional nucleoside analogs .
ResearchGate StudyVarious human leukemic cell linesIndicated effective inhibition of cell proliferation and induction of apoptosis in K-562 and U-937 lines .

Case Studies

In clinical contexts, the application of HAC has been explored through case studies focusing on patient responses to treatment regimens incorporating this compound. These studies highlight:

  • Patient Profiles : Case studies often involve patients with resistant forms of leukemia or lymphoma where traditional therapies have failed.
  • Treatment Outcomes : Patients receiving HAC as part of their regimen exhibited varying degrees of response, with some showing marked improvement in tumor markers and overall survival rates.

Q & A

Q. What are the recommended methods for synthesizing N(4)-Hexadecyl-1-arabinofuranosylcytosine, and how can purity be validated?

Answer:

  • Synthesis : Use a multi-step process involving arabinofuranosylcytosine derivatization with hexadecyl chains. A common approach is nucleophilic substitution at the N(4) position under anhydrous conditions with a hexadecyl bromide reagent. Optimize reaction time (e.g., 24–48 hours) and temperature (60–80°C) to minimize side products.
  • Purity Validation : Employ HPLC with a C18 column and UV detection (λ = 260–280 nm). Compare retention times to a reference standard. For quantification, use a calibration curve with ≥98% purity as the benchmark (similar to methods for related cytidine analogs in ).

Q. How should researchers handle stability challenges during storage of this compound?

Answer:

  • Storage Conditions : Store lyophilized powder at –20°C in airtight, light-protected containers. For aqueous solutions, use sterile buffers (pH 6.5–7.5) and add stabilizers like 0.1% BSA to prevent aggregation.
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts. Reference general safety protocols for hygroscopic compounds (, Section 5.2 ).

Q. What in vitro models are suitable for initial cytotoxicity profiling of this compound?

Answer:

  • Use cancer cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer) with 48–72 hour exposure. Include a positive control (e.g., arabinofuranosylcytosine) and measure IC50 values via MTT assays.
  • Data Interpretation : Address batch-to-batch variability by normalizing results to internal controls. For conflicting data (e.g., IC50 discrepancies), validate via flow cytometry for apoptosis markers (Annexin V/PI staining).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between animal models and in vitro systems?

Answer:

  • Experimental Design : Compare plasma half-life (t₁/₂) and bioavailability in rodents vs. human liver microsomes. Use LC-MS/MS for metabolite profiling.
  • Confounding Factors : Lipophilicity from the hexadecyl chain may alter tissue distribution. Adjust dosing regimens (e.g., lipid-based formulations) to improve correlation. Reference metabolic stability protocols from (Section 4.1 ).

Q. What mechanistic studies are critical to elucidate the compound’s resistance pathways in cancer cells?

Answer:

  • Genomic Profiling : Perform RNA-seq on resistant cell lines to identify upregulated efflux transporters (e.g., ABCB1) or deaminase enzymes (e.g., CDA).
  • Functional Validation : Use CRISPR knockout models to confirm resistance genes. Compare with arabinofuranosylcytosine-resistant lines to isolate hexadecyl-specific mechanisms.

Q. How can researchers optimize experimental protocols for studying the compound’s interaction with lipid bilayers?

Answer:

  • Methodology : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to synthetic liposomes. Vary lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes).
  • Data Analysis : Use Hill plots to assess cooperative binding. For inconsistent results, validate via cryo-EM to visualize membrane insertion.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N(4)-Hexadecyl-1-arabinofuranosylcytosine
Reactant of Route 2
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N(4)-Hexadecyl-1-arabinofuranosylcytosine

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